For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to CAS Number 4407-89-0 (Oxydimethanol)
Disclaimer: The compound with CAS number 4407-89-0, known as Oxydimethanol or dimethylene glycol, is not a stable, isolable substance. It exists as a component in a dynamic chemical equilibrium in aqueous solutions of formaldehyde (B43269). This guide provides a comprehensive overview of its properties and the characteristics of the system in which it is found. The biological effects and uses described are those of aqueous formaldehyde solutions (formalin).
Chemical Identity and Properties
Oxydimethanol is the dimer of methylene (B1212753) glycol, formed through the reaction of two molecules of formaldehyde's hydrate (B1144303) in an aqueous solution.[1] It is part of a series of polyoxymethylene glycols, HO(CH₂O)ₙH, where n=2 for Oxydimethanol.[2]
Chemical Structure and Nomenclature
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IUPAC Name: hydroxymethoxymethanol
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CAS Number: 4407-89-0
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Synonyms: Dimethylene glycol, Methanol (B129727), 1,1'-oxybis-, 2-Oxa-1,3-propanediol, hydroxymethyl ether.[3][4]
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Molecular Formula: C₂H₆O₃[3]
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Molecular Weight: 78.07 g/mol [4]
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Canonical SMILES: C(O)OCO
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InChI Key: ARZLUCYKIWYSHR-UHFFFAOYSA-N
Physicochemical Properties
The majority of the physicochemical data for Oxydimethanol is predicted due to its instability in a pure form. These values should be used as estimates.
| Property | Value | Reference(s) |
| Appearance | Component of a colorless liquid | [5] |
| Boiling Point (Predicted) | -9.2 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.241 g/cm³ | [3] |
| Flash Point (Predicted) | -51.8 °C | [3] |
| Refractive Index (Predicted) | 1.426 | [3] |
| pKa (Predicted) | 12.49 ± 0.10 | - |
Formation and Chemical Equilibrium
Oxydimethanol is not synthesized as a discrete product but is formed in situ in aqueous solutions of formaldehyde. Formaldehyde (CH₂O) reacts with water to form its hydrate, methanediol (B1200039) (CH₂(OH)₂), also known as methylene glycol.[6][7] This monomer can then react with another molecule of methylene glycol to form the dimer, Oxydimethanol (HOCH₂OCH₂OH), and so on to form higher oligomers.[2][7]
This series of reactions exists as a dynamic equilibrium. The concentration of each species depends on the overall formaldehyde concentration, temperature, and pH.[1] Higher concentrations of formaldehyde favor the formation of Oxydimethanol and other polyoxymethylene glycols.[7][8]
Caption: Chemical equilibrium of formaldehyde in aqueous solution.
Analytical Data
Direct isolation for spectroscopic analysis of Oxydimethanol is not practical. The primary method for its identification and quantification is Nuclear Magnetic Resonance (NMR) spectroscopy of aqueous formaldehyde solutions.[1][9]
NMR Spectroscopy Data
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for Oxydimethanol (referred to as dimethylene glycol) in D₂O. Chemical shifts can vary with concentration and temperature.
| Nucleus | Species | Chemical Shift (ppm) | Multiplicity | Reference(s) |
| ¹H | Methylene Glycol (HOCH₂ OH) | ~4.82 | Singlet | [6] |
| ¹H | Oxydimethanol (HOCH₂OCH₂ OH) | ~4.91 | Singlet | [6] |
| ¹³C | Methylene Glycol (C H₂(OH)₂) | ~84.6 | - | [10] |
| ¹³C | Oxydimethanol (HOC H₂OC H₂OH) | ~88.5 | - | [10] |
Biological Activity and Toxicology
There are no specific studies on the biological activity or toxicology of isolated Oxydimethanol. The biological effects of formalin are attributed to the presence of formaldehyde, which is a known carcinogen, mutagen, and sensitizing agent.[11][12] Formaldehyde reacts vigorously with biological macromolecules like proteins and nucleic acids. Its toxicity is primarily due to its high reactivity as an electrophile.
For drug development professionals, it is critical to understand that any biological activity observed from a formalin solution is due to the equilibrium concentration of formaldehyde, not its hydrated or oligomeric forms like Oxydimethanol.[13]
Uses and Applications
As a component of formalin, Oxydimethanol is present in solutions used for a wide range of industrial and research applications. The utility of these solutions is based on the reactivity of the formaldehyde monomer.
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Chemical Intermediate: Formalin is a fundamental building block in the chemical industry for producing resins (e.g., urea-formaldehyde, phenol-formaldehyde), polyoxymethylene plastics, 1,4-butanediol, and other complex organic compounds.[5][7][14]
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Disinfectant and Biocide: Aqueous formaldehyde solutions are potent disinfectants that kill most bacteria and fungi and are used to inactivate toxins and pathogens in vaccine manufacturing.[7][15]
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Tissue Preservative: In biological and medical laboratories, formalin is widely used as a tissue fixative and preservative.[16]
-
Organic Synthesis: Formaldehyde is used in various name reactions, including hydroxymethylation and electrophilic aromatic substitution, to introduce a -CH₂OH group.[7]
Experimental Protocols
Preparation and Analysis of an Aqueous Formaldehyde Solution
This protocol describes the preparation of a formaldehyde solution and its analysis by NMR spectroscopy to identify the equilibrium species, including Oxydimethanol.
Objective: To prepare a concentrated aqueous formaldehyde solution and identify the chemical shifts corresponding to methylene glycol and dimethylene glycol (Oxydimethanol).
Materials:
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Paraformaldehyde (>90%)
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Deuterium Oxide (D₂O)
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NMR tubes
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Volumetric flasks
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Heating plate with magnetic stirrer
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Preparation of Formaldehyde Solution:
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In a fume hood, add a calculated amount of paraformaldehyde powder to a volumetric flask to achieve the desired molar concentration (e.g., 2.4 M).[6]
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Add D₂O to the flask.
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Gently heat the mixture (e.g., to 60-70 °C) with stirring to depolymerize the paraformaldehyde.[8] The solution should become clear.
-
Allow the solution to cool to room temperature.
-
-
NMR Sample Preparation:
-
Transfer an appropriate volume (e.g., 0.6 mL) of the prepared formaldehyde-D₂O solution into an NMR tube.
-
-
NMR Data Acquisition:
-
Data Analysis:
-
Reference the spectra (e.g., to a residual HOD peak or an internal standard).
-
Identify the singlet peak for the CH₂ group of methylene glycol at approximately 4.82 ppm in the ¹H spectrum.[6]
-
Identify the singlet peak for the CH₂ groups of Oxydimethanol at approximately 4.91 ppm, slightly downfield from the methylene glycol signal.[6]
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In the ¹³C spectrum, identify the signal for methylene glycol at ~84.6 ppm and the signal for Oxydimethanol at ~88.5 ppm.[10]
-
Caption: Workflow for the preparation and NMR analysis of aqueous formaldehyde.
Safety and Handling
Handling of concentrated formaldehyde solutions requires strict safety protocols due to the hazards associated with formaldehyde.[11]
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Engineering Controls: Always handle concentrated formaldehyde solutions in a well-ventilated area, preferably inside a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., medium or heavyweight nitrile).[11][17]
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Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizers, acids, and bases.[17][18] Containers should be tightly sealed.[18]
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Spill Response: Use a commercial formaldehyde neutralizing agent for spills. Do not attempt to clean up large spills without proper training and equipment.[9]
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First Aid: In case of eye or skin contact, flush immediately with water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air. If ingested, seek immediate medical attention.[11]
References
- 1. NMR studies of the equilibria and reaction rates in aqueous solutions of formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable electrochemical synthesis of dry formaldehyde from anhydrous methanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mksmarmara.com [mksmarmara.com]
- 6. researchgate.net [researchgate.net]
- 7. Formaldehyde - Wikipedia [en.wikipedia.org]
- 8. Polyoxymethylene [chemeurope.com]
- 9. concordia.ca [concordia.ca]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 11. ehs.berkeley.edu [ehs.berkeley.edu]
- 12. OSHA Formaldehyde Safety - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Formaldehyde and methylene glycol equivalence: critical assessment of chemical and toxicological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formaldehyde & Derivatives - Josef Meissner GmbH & Co. KG [josefmeissner.com]
- 15. DE102008059701A1 - Process for the preparation of aqueous formaldehyde solutions - Google Patents [patents.google.com]
- 16. NMR studies of proton exchange kinetics in aqueous formaldehyde solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CCOHS: Formaldehyde Solutions [ccohs.ca]
- 18. celanese.com [celanese.com]
